2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide
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Overview
Description
2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using a thiophene derivative and a suitable leaving group.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Benzamide Formation: The final step involves the formation of the benzamide core, which can be achieved through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((3-(phenyl)pyrrolidin-1-yl)sulfonyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methoxy-5-((3-(pyridin-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide imparts unique electronic properties, potentially enhancing its activity in certain applications compared to its analogs with different aromatic rings.
Properties
IUPAC Name |
2-methoxy-5-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-5-4-12(9-13(14)16(17)19)24(20,21)18-7-6-11(10-18)15-3-2-8-23-15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSKVDHNWMHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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